![molecular formula C12H13ClN2O5S B2454174 2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid CAS No. 1009266-08-3](/img/structure/B2454174.png)
2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid
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Description
2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid, also known as CMNB, is a chemical compound that has been widely used in scientific research. It belongs to the family of nitrophenyl-substituted fatty acids and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis of Chloramphenicol and Related Compounds
Research shows that derivatives similar to 2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid are used in the synthesis of chloramphenicol, an antibiotic. The process involves the protection of certain derivatives as formamido derivatives, followed by nitration and regioselective acylative cleavage, eventually leading to chloramphenicol (Hazra, Pore, & Maybhate, 2010).
Ruthenium Catalyzed Reduction of Nitroarenes
In another study, similar nitroarenes having chloro, methyl, or methoxy substituents were reduced to corresponding aminoarenes using formic acid in the presence of a ruthenium catalyst. This indicates potential applications in the reduction of nitro compounds in various chemical syntheses (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Formation of Reactive Intermediates in Mutagenesis
Research on 2-Chloro-4-(methylthio)butanoic acid, a compound structurally similar to our compound of interest, shows its role as a mutagen and potential gastric carcinogen. The study focused on the formation of reactive intermediates from this compound, which might be associated with mutagenicity (Jolivette, Kende, & Anders, 1998).
Electrophilic Intramolecular Cyclization
Research also explores the intramolecular cyclization of certain compounds related to 2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid. These studies involve cyclization under specific conditions, leading to the formation of complex organic compounds with potential applications in pharmaceuticals (Danilyuk, 2008).
properties
IUPAC Name |
2-[(4-chloro-3-nitrobenzoyl)amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5S/c1-21-5-4-9(12(17)18)14-11(16)7-2-3-8(13)10(6-7)15(19)20/h2-3,6,9H,4-5H2,1H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGWGQNOCDOXJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid |
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